
Introduction: Unveiling a Unique Fluorinated
Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
3,3,4,4,5,5,5-Heptafluoropentan-1-

ol

Cat. No.: B1597438 Get Quote

3,3,4,4,5,5,5-Heptafluoropentan-1-ol, identified by CAS number 755-40-8, is a partially

fluorinated alcohol that is garnering significant interest within the scientific community.[1][2] As

a member of the broad class of per- and polyfluoroalkyl substances (PFAS), its structure,

C₅H₅F₇O, features a robust C₃F₇ perfluoroalkyl moiety connected to a non-fluorinated ethyl

alcohol segment.[3] This unique molecular architecture bestows a combination of properties—

high polarity, potent hydrogen-bonding capabilities, and low nucleophilicity—making it a

valuable tool in modern organic synthesis and a compelling building block in medicinal

chemistry.[4][5]

The strategic incorporation of fluorine into organic molecules is a cornerstone of contemporary

drug development, often leading to enhanced metabolic stability, increased bioavailability, and

improved binding affinity of therapeutic agents.[6] Fluorinated alcohols, such as 3,3,4,4,5,5,5-
heptafluoropentan-1-ol, serve as critical intermediates and specialized solvents in this pursuit.

[4][6] This guide provides an in-depth examination of its physicochemical properties,

spectroscopic signature, synthesis, applications, and handling protocols, designed for

researchers, scientists, and drug development professionals seeking to leverage its unique

characteristics.
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Understanding the fundamental properties of a molecule is the first step toward its effective

application. The defining feature of 3,3,4,4,5,5,5-heptafluoropentan-1-ol is the juxtaposition of

a hydrophilic alcohol head and a highly fluorinated, lipophilic tail.

Chemical Structure
The structure consists of a five-carbon chain where the terminal carbon is part of a primary

alcohol, and the seven hydrogens on carbons 3, 4, and 5 are substituted with fluorine atoms.

Caption: Chemical structure of 3,3,4,4,5,5,5-Heptafluoropentan-1-ol.

Physicochemical Data Summary
The following table consolidates the key physicochemical properties of this compound,

essential for experimental design and safety assessments.

Property Value Source(s)

CAS Number 755-40-8 [1][2]

Molecular Formula C₅H₅F₇O [1][2]

Molecular Weight 214.08 g/mol [1][2]

IUPAC Name
3,3,4,4,5,5,5-

heptafluoropentan-1-ol
[7]

Synonym
1,1,1,2,2,3,3-Heptafluoro-5-

hydroxypentane
[1][7]

Physical Form Liquid [7]

Flash Point 116-117°C at 630 mmHg [7]

Vapor Pressure 47.1 mmHg at 25°C [8]

Storage Temperature Ambient Temperature [7]
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Accurate structural confirmation is paramount in research. The following section details the

expected spectroscopic data for 3,3,4,4,5,5,5-heptafluoropentan-1-ol, providing a framework

for its identification and quality control. The causality behind spectral features lies in how the

molecule's distinct electronic environments interact with electromagnetic radiation.

Workflow for Spectroscopic Elucidation
The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for

structural confirmation.

Caption: Logical workflow for structural confirmation.

Expected Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The

methylene protons adjacent to the hydroxyl group (-CH₂OH) would appear furthest downfield

(approx. 3.7-3.9 ppm) as a triplet, due to deshielding by the electronegative oxygen. The

second methylene group (-CH₂CF₂-) would appear further upfield (approx. 2.1-2.4 ppm) as a

complex multiplet (a triplet of triplets) due to coupling with both the adjacent CH₂ and CF₂

groups. The hydroxyl proton (OH) would appear as a broad singlet that can exchange with

D₂O, with a chemical shift that is highly dependent on concentration and solvent.

¹⁹F NMR Spectroscopy: This is a definitive technique for this compound. Three distinct

signals are expected. The -CF₃ group will appear as a triplet. The two non-equivalent -CF₂-

groups will each appear as complex multiplets due to coupling with each other and the

adjacent -CF₃ and -CH₂- groups.

¹³C NMR Spectroscopy: Five carbon signals are anticipated. The carbon bearing the

hydroxyl group (C1) will be in the typical range for an alcohol (approx. 60 ppm). The C2

carbon will be adjacent to the fluorinated segment, shifting it slightly. The three fluorinated

carbons (C3, C4, C5) will exhibit characteristic C-F coupling, resulting in split signals, and

their chemical shifts will be significantly influenced by the attached fluorine atoms.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two key features: a broad,

strong absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching

vibration of the alcohol, and several very strong, sharp absorption bands in the 1100-1300

cm⁻¹ region, which are indicative of C-F bond stretching.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺)

corresponding to the molecular weight of 214.08. Common fragmentation patterns would

involve the loss of water (M-18), and cleavage of the C-C bonds, leading to fragments

representing the fluorinated alkyl chain and the hydrocarbon portion.

Part 3: Synthesis Strategies and Chemical
Reactivity
While a specific, published synthesis for 3,3,4,4,5,5,5-heptafluoropentan-1-ol is not readily

available in the initial search, its synthesis can be logically inferred from established methods

for creating fluorinated alcohols.[6]

Plausible Synthetic Protocol
A common and effective strategy involves the reduction of a corresponding fluorinated carbonyl

compound.

Step 1: Synthesis of the Carbonyl Precursor The synthesis would likely begin with a readily

available fluorinated starting material, such as heptafluorobutyryl chloride (C₃F₇COCl), and

extend the carbon chain. This could be achieved via a Grignard reaction or other carbon-

carbon bond-forming strategies to generate an intermediate like 1,1,1,2,2,3,3-heptafluoro-5-

oxopentanal.

Step 2: Reduction to the Primary Alcohol The intermediate carbonyl compound (an aldehyde or

ketone) is then reduced to the primary alcohol. This is a standard transformation for which

several reliable reagents can be employed.

Prepare the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with

a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled.

Charge the Reductant: A solution of a reducing agent, such as sodium borohydride (NaBH₄)

in ethanol or lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether, is added to the

flask under a nitrogen atmosphere. Causality: NaBH₄ is a milder, more selective reagent

suitable for reducing aldehydes and ketones without affecting other functional groups,

making it a safe and effective choice. LiAlH₄ is more powerful but requires more stringent

anhydrous conditions.
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Substrate Addition: The fluorinated carbonyl precursor, dissolved in an appropriate solvent, is

added dropwise to the stirred suspension of the reducing agent at 0°C. Causality: Slow,

cooled addition is crucial to control the exothermic reaction and prevent side reactions.

Reaction and Quenching: The reaction is allowed to warm to room temperature and stirred

until completion (monitored by TLC or GC-MS). The reaction is then carefully quenched by

the slow addition of water, followed by an acidic workup (e.g., with dilute HCl) to neutralize

excess reductant and protonate the resulting alkoxide.

Extraction and Purification: The product is extracted into an organic solvent (e.g., diethyl

ether), washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated

under reduced pressure. The crude product is then purified by fractional distillation or column

chromatography to yield pure 3,3,4,4,5,5,5-heptafluoropentan-1-ol.

Part 4: Applications in Modern Chemical &
Pharmaceutical Research
The unique properties of fluorinated alcohols make them more than just synthetic

intermediates; they are powerful tools that can enable challenging chemical transformations.[5]

As a Specialty Solvent and Reaction Promoter
Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol

(TFE) are known to dramatically influence reaction rates and selectivities, particularly in C-H

activation and reactions involving cationic intermediates.[9][10] 3,3,4,4,5,5,5-
Heptafluoropentan-1-ol is expected to share these beneficial characteristics.

Mechanism of Action: The promoting effect stems from its strong hydrogen-bond donating

ability, which can activate electrophiles and stabilize transition states.[5][10] Its low

nucleophilicity prevents it from participating as a reactant, and its high polarity can facilitate

the dissolution of polar reagents and stabilize charged intermediates.[5][10]

As a Fluorinated Building Block in Drug Discovery
The title compound is an excellent precursor for introducing the C₃F₇(CH₂)₂- moiety into drug

candidates.
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Bioisosteric Replacement: The heptafluoropentyl group can be used as a bioisostere for

other lipophilic groups. Its strong electron-withdrawing nature can modulate the pKa of

nearby functional groups, influencing drug-receptor interactions and absorption profiles.

Metabolic Blocking: The C-F bond is exceptionally strong. Introducing the fluorinated tail can

block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of a

drug.[6]

Conformational Control: The bulky and rigid nature of the perfluoroalkyl segment can lock the

molecule into a specific conformation, which can be advantageous for optimizing binding to a

biological target.

It is also available as a specialty chemical for applications in proteomics research, though the

specific use case is not detailed in the provided search results.[1]

Part 5: Safety, Handling, and Hazard Management
As with any chemical, a thorough understanding of the associated hazards is essential for safe

laboratory practice. 3,3,4,4,5,5,5-Heptafluoropentan-1-ol is classified as a hazardous

substance.

GHS Hazard Information
Pictogram Signal Word Hazard Statements

alt text

alt text

Warning

H226: Flammable liquid and

vapor. H315: Causes skin

irritation.[11][12] H319: Causes

serious eye irritation.[11]

H335: May cause respiratory

irritation.[11]

Recommended Handling and First-Aid Protocols
Prevention & Personal Protective Equipment (PPE):

P261 & P271: Avoid breathing fumes/mist/vapors and use only outdoors or in a well-

ventilated area, such as a chemical fume hood.[11]
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P280: Wear protective gloves (e.g., nitrile), protective clothing, and chemical safety

goggles/face shield.[11][13]

P210: Keep away from heat, sparks, open flames, and other ignition sources. No smoking.

[13]

Grounding and bonding of containers and receiving equipment should be implemented to

prevent static discharge.[13]

Emergency Response & First-Aid Measures:

IF INHALED (P304+P340): Remove the person to fresh air and keep them comfortable for

breathing.[11] If breathing is difficult or stops, provide artificial respiration. Seek immediate

medical attention.[11][13]

IF ON SKIN (P302+P352): Wash with plenty of soap and water.[11][13] If skin irritation

occurs, get medical advice.[13] Contaminated clothing should be removed and washed

before reuse.[11]

IF IN EYES (P305+P351+P338): Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes.[11][13]

If eye irritation persists, get medical attention.[13]

IF SWALLOWED: Do NOT induce vomiting. Rinse mouth with water. Never give anything by

mouth to an unconscious person. Seek immediate medical attention.[13]

Storage and Disposal:

P403+P233: Store in a well-ventilated place. Keep the container tightly closed.[11]

P405: Store locked up.[11]

P501: Dispose of contents and container to an approved waste disposal plant in accordance

with local, regional, and national regulations.[11]
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3,3,4,4,5,5,5-Heptafluoropentan-1-ol represents a highly functionalized and versatile

molecule at the interface of organic synthesis and materials science. Its distinct combination of

a reactive primary alcohol and a stable, electron-withdrawing fluorinated chain provides a

unique handle for molecular design. For drug development professionals, it is a valuable

building block for enhancing key pharmacokinetic properties. For synthetic chemists, it serves

not only as a precursor but also as a potential performance-enhancing solvent capable of

promoting difficult chemical reactions. Adherence to rigorous safety protocols is essential for

harnessing its full potential in the laboratory. As research into fluorinated compounds continues

to expand, the importance and application of specialized reagents like 3,3,4,4,5,5,5-
heptafluoropentan-1-ol are set to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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